molecular formula C13H18N4O3 B5883561 N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea

N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea

Cat. No. B5883561
M. Wt: 278.31 g/mol
InChI Key: JKROQFZAZVVLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea, also known as BMY-14802, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a selective inhibitor of serotonin reuptake, which means it can affect the levels of serotonin in the brain, leading to potential therapeutic benefits.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea is a selective inhibitor of serotonin reuptake, which means it can affect the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea can increase the levels of serotonin in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been shown to have various biochemical and physiological effects. In animal studies, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been shown to increase the levels of serotonin in the brain, leading to potential therapeutic benefits in treating depression, anxiety, and other mood disorders. N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to study the specific effects of serotonin on various physiological and biochemical processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea. One area of research is in the development of more selective and potent inhibitors of serotonin reuptake, which could lead to improved therapeutic benefits and fewer off-target effects. Another area of research is in the development of new therapeutic applications for N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea, such as in the treatment of obesity and diabetes. Finally, more research is needed to understand the long-term effects of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea on various physiological and biochemical processes.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-methylpiperazine to form the intermediate, N-(4-methylpiperazin-1-yl)-1,3-benzodioxole-5-carboxamide. This intermediate is then reacted with urea to form the final product, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea. The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been reported in various scientific literature, and the purity of the compound can be confirmed using techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been studied for its potential therapeutic benefits in treating depression, anxiety, and other mood disorders. N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has also been studied for its potential use in drug abuse and addiction research, as well as in the treatment of obesity and diabetes.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-16-4-6-17(7-5-16)15-13(18)14-10-2-3-11-12(8-10)20-9-19-11/h2-3,8H,4-7,9H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKROQFZAZVVLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)urea

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